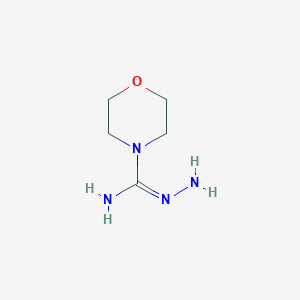

4-Morpholinecarboximidic acid hydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N4O |

|---|---|

Molecular Weight |

144.18 g/mol |

IUPAC Name |

N'-aminomorpholine-4-carboximidamide |

InChI |

InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |

InChI Key |

DRPFSDHVKBHKIT-UHFFFAOYSA-N |

Isomeric SMILES |

C1COCCN1/C(=N\N)/N |

Canonical SMILES |

C1COCCN1C(=NN)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Morpholinecarboximidic Acid Hydrazide and Analogues

Direct Synthesis Approaches for Hydrazide Formation

The formation of the core hydrazide structure can be achieved through several direct synthetic routes, ranging from classical condensation reactions to advanced flow chemistry techniques.

A prevalent and conventional method for the preparation of acid hydrazides is the hydrazinolysis of their corresponding esters. nih.gov This reaction involves the nucleophilic substitution of the alkoxy group of an ester with a hydrazine (B178648) group. researchgate.net

In the context of morpholine-containing hydrazides, a common route involves the reaction of a morpholine-substituted ester, such as morpholin-N-ethyl acetate, with hydrazine hydrate (B1144303). researchgate.netresearchgate.net The mechanism features a nucleophilic attack by the amino group of hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol molecule (e.g., ethanol) to yield the final hydrazide product. researchgate.net This process is typically carried out by refluxing the reactants in an alcoholic solvent like ethanol. researchgate.netnih.gov

Table 1: Example of Ester Hydrazinolysis for Hydrazide Synthesis

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Morpholin-N-ethyl acetate | Hydrazine hydrate | Ethanol | Reflux | Morpholin-N-ethyl acetohydrazide |

Modern synthetic chemistry has seen the emergence of continuous flow technology as a powerful tool for producing chemical compounds, offering advantages in safety, scalability, and efficiency over traditional batch processing. nih.gov This technique is applicable to the synthesis of hydrazides and related heterocyclic compounds like pyrazoles. rsc.orgosti.gov

In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. nih.gov For hydrazide synthesis, a flow process could involve mixing a stream of an ester with a stream of hydrazine hydrate in a heated reactor coil. osti.gov The controlled conditions can be particularly advantageous when dealing with potentially hazardous reagents like hydrazine. nih.gov While specific examples for 4-morpholinecarboximidic acid hydrazide are not detailed, the principles have been successfully applied to the synthesis of various hydrazides and other nitrogen-containing heterocycles, demonstrating the technique's potential applicability. rsc.orgbeilstein-journals.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. numberanalytics.comnih.gov MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

Several named MCRs, such as the Ugi and Biginelli reactions, are cornerstones of modern synthetic and medicinal chemistry. numberanalytics.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to construct complex hydrazide-containing molecules. For instance, a hydrazino-Ugi-azide reaction has been used to synthesize acylhydrazines bearing tetrazole moieties. beilstein-journals.org This approach involves the initial formation of a complex intermediate from a hydrazide, an aldehyde or ketone, an isocyanide, and an azide, demonstrating the versatility of using hydrazides as key components in MCRs to build novel molecular scaffolds. beilstein-journals.org

Synthesis of Morpholine-Containing Hydrazide Precursors

The synthesis of the target hydrazide is contingent on the availability of suitable precursors, most notably morpholine-containing esters. A straightforward and effective method for preparing these precursors is the reaction of morpholine (B109124) with an appropriate halo-ester. researchgate.netresearchgate.net

Specifically, morpholin-N-ethyl acetate, a key intermediate, is synthesized by refluxing morpholine with ethyl chloroacetate. researchgate.net This reaction is typically performed in a non-polar solvent like benzene (B151609) and in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. researchgate.net The mechanism is a nucleophilic substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride ion to form the desired ester precursor. researchgate.netresearchgate.net

Derivatization Strategies of the Hydrazide Moiety

The hydrazide group is a versatile functional moiety that can undergo a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. These derivatization strategies are crucial for creating libraries of compounds for further investigation.

One of the most common and important reactions of the hydrazide moiety is its condensation with aldehydes and ketones to form hydrazones, also known as Schiff bases. nih.govrsc.org This reaction involves the nucleophilic addition of the terminal -NH2 group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. mdpi.com

The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.gov For example, morpholin-N-ethyl acetohydrazide can be reacted with a variety of substituted aromatic aldehydes in an ethanol/acetic acid mixture to yield the corresponding N'-aryliden-hydrazide derivatives. nih.gov The formation of the C=N double bond characteristic of the hydrazone linkage is a key structural modification. nih.govresearchgate.net This derivatization is a robust method for introducing diverse structural motifs onto the hydrazide scaffold. nih.gov

Table 2: Synthesis of Hydrazone Derivatives from Morpholin-N-ethyl acetohydrazide

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Product (Hydrazone/Schiff Base) |

| Morpholin-N-ethyl acetohydrazide | Benzaldehyde | (E)-N'-(benzylidene)-2-(morpholino)acetohydrazide |

| Morpholin-N-ethyl acetohydrazide | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(morpholino)acetohydrazide |

| Morpholin-N-ethyl acetohydrazide | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(morpholino)acetohydrazide |

| Morpholin-N-ethyl acetohydrazide | 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-2-(morpholino)acetohydrazide |

| Morpholin-N-ethyl acetohydrazide | 2-Hydroxybenzaldehyde | (E)-N'-(2-hydroxybenzylidene)-2-(morpholino)acetohydrazide |

Cyclization Reactions to Heterocyclic Systems

This compound, possessing reactive nitrogen and carbon centers, is an ideal substrate for constructing five-membered heterocyclic rings. Through carefully chosen reagents and reaction conditions, it can be readily converted into oxadiazoles (B1248032), thiadiazoles, triazoles, pyrazoles, and other fused heterocyclic structures.

Oxadiazole and Thiadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from hydrazide precursors is a well-established and versatile transformation. These reactions typically involve the cyclization of an acylhydrazide or a derivative with a one-carbon synthon.

One common approach to synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines. However, a more direct route from this compound would involve its reaction with a suitable one-carbon electrophile followed by cyclization. For instance, reaction with an orthoester, such as triethyl orthoformate, can provide the necessary carbon atom for ring closure.

The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through several pathways. A widely used method involves the reaction of the hydrazide with carbon disulfide in a basic medium. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the 5-substituted-1,3,4-thiadiazole-2-thiol.

A specific example involves the reaction of N-morpholinylacetic acid hydrazide with carbon disulfide in an alkaline medium. The resulting intermediate is then subjected to an acidic environment to facilitate heterocyclization, yielding 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione. This reaction highlights a reliable pathway for incorporating the morpholine moiety into a thiadiazole ring system.

| Starting Material | Reagent | Product | Reference |

| N-morpholinylacetic acid hydrazide | Carbon disulfide, Potassium hydroxide, followed by acid | 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione | rsc.org |

Triazole and Pyrazole (B372694) Derivatives

The construction of triazole and pyrazole rings from this compound offers pathways to other important classes of nitrogen-containing heterocycles.

The synthesis of 1,2,4-triazoles can be achieved by reacting this compound with various one-carbon synthons. For example, reaction with formic acid or its derivatives can lead to the formation of a 3-morpholinyl-1,2,4-triazole. Another approach involves the initial conversion of the hydrazide to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions can yield a 1,2,4-triazole-3-thiol derivative. For instance, reacting a morpholine-containing acetohydrazide with ammonium (B1175870) thiocyanate (B1210189) in the presence of acid, followed by cyclization with sodium hydroxide, yields 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Reference |

| Morpholin-N-ethyl acetohydrazide | 1. Ammonium thiocyanate, HCl2. Sodium hydroxide | Morpholin-N-aceto semithiocarbazide | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | researchgate.net |

The synthesis of pyrazole derivatives from this compound typically requires a three-carbon synthon, often a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via a condensation reaction between the hydrazide and the dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. While direct examples with this compound are not extensively documented, the general reactivity of hydrazides with β-dicarbonyl compounds suggests this is a feasible synthetic route.

Other Fused Heterocycles

The versatile reactivity of this compound also allows for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclizations of suitably functionalized derivatives of the starting hydrazide.

One notable example is the synthesis of morpholine-fused triazoles. Although not a direct cyclization of this compound in a single step, multi-step sequences involving "click chemistry" have been employed. For instance, a terminal alkyne can be converted to a triazolyl azido (B1232118) alcohol, which can then undergo intramolecular cycloaddition to form a morpholine-fused triazole system. semanticscholar.orgresearchgate.net This approach highlights the potential for creating complex, fused heterocyclic structures originating from precursors containing the morpholine moiety.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. These approaches focus on the use of safer solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The use of microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for solvent-free reactions. The synthesis of hydrazides from carboxylic acids and hydrazine hydrate can be expedited using microwave irradiation, offering a more environmentally benign alternative to conventional heating methods.

Furthermore, the cyclization reactions of hydrazides to form heterocycles like oxadiazoles can also be efficiently carried out under microwave irradiation. For example, the synthesis of 1,3,4-oxadiazole derivatives from hydrazides and aromatic aldehydes in the presence of catalysts like chloramine-T has been successfully performed using microwave heating. This method often leads to higher yields in shorter reaction times compared to conventional refluxing.

The use of eco-friendly catalysts and solvents is another cornerstone of green chemistry. Water, being a non-toxic and readily available solvent, is an attractive medium for organic reactions. The development of water-soluble catalysts and reaction conditions compatible with aqueous media is an active area of research. For the synthesis of this compound and its derivatives, exploring water-based synthetic routes or employing recyclable catalysts would align with the principles of green chemistry.

| Green Chemistry Approach | Application | Advantages |

| Microwave-Assisted Synthesis | Synthesis of hydrazides and their cyclization to oxadiazoles. | Reduced reaction times, higher yields, potential for solvent-free conditions. |

| Use of Greener Solvents | Utilizing water or other environmentally benign solvents. | Reduced toxicity and environmental impact. |

| Eco-friendly Catalysts | Employing reusable or non-toxic catalysts. | Reduced waste and improved sustainability. |

Computational and Theoretical Investigations of 4 Morpholinecarboximidic Acid Hydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be fundamental to understanding the intrinsic properties of 4-Morpholinecarboximidic acid hydrazide.

Geometry Optimization and Electronic Structure Analysis

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, researchers can calculate the ground-state optimized geometry of this compound. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, an electronic structure analysis can be performed. This would involve mapping the electron density distribution to understand how electrons are shared between atoms, calculating the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and analyzing atomic charges to understand the polarity of the molecule.

Hypothetical Data Table for Optimized Geometry: This table is for illustrative purposes only, showing the type of data a DFT geometry optimization would yield. Actual values would require a specific DFT calculation.

| Parameter | Calculated Value (Exemplar) |

|---|---|

| C=N Bond Length (imidic) | ~1.28 Å |

| N-N Bond Length (hydrazide) | ~1.42 Å |

| C-N-N Angle (hydrazide) | ~118° |

| Morpholine (B109124) Ring Conformation | Chair |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT is a powerful tool for predicting various spectroscopic properties, which can be used to validate experimental data or to interpret spectra.

NMR (Nuclear Magnetic Resonance): Calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, help in the structural elucidation of the compound.

IR (Infrared): The vibrational frequencies of the molecule can be calculated. These correspond to the peaks in an IR spectrum and are associated with specific molecular motions (e.g., N-H stretching, C=N stretching), aiding in the identification of functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This information helps in understanding the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax), which is related to the energy difference between electronic states.

Reactivity Prediction and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Hypothetical FMO Data Table: This table is for illustrative purposes only. Actual values would require a specific DFT calculation.

| Parameter | Calculated Value (Exemplar) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds and a morpholine ring that can adopt different conformations, MD simulations would be invaluable. By simulating the motion of atoms over time, researchers can explore the conformational landscape, identify the most stable and frequently occurring conformations, and understand how the molecule's shape changes in different environments (e.g., in a solvent like water).

Quantitative Structure-Activity Relationship (QSAR) Methodological Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a compound with its biological activity. Should this compound be part of a series of compounds tested for a specific biological effect, QSAR would be a relevant methodology.

A QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules and then using statistical techniques to create an equation that predicts the activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Mechanistic Pathway Elucidation through Computational Modeling

If this compound were to participate in a chemical reaction, computational modeling could be used to elucidate the reaction mechanism. This involves using DFT to map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies for different possible pathways, chemists can determine the most likely mechanism for the reaction. This provides fundamental insights into how the reaction occurs at a molecular level.

Lack of Scientific Literature on the Coordination Chemistry of this compound Precludes Article Generation

A thorough and exhaustive search of scientific databases and scholarly articles has revealed a significant gap in the chemical literature concerning the coordination chemistry of the specific compound this compound. Despite targeted searches aimed at uncovering research on its metal complexes, including ligand design, synthesis, characterization, spectroscopic and magnetic properties, and crystallographic data, no dedicated studies were identified.

The initial and subsequent focused inquiries for research pertaining to "this compound," also known as "Morpholine-4-carboximidohydrazide," and its interactions with metal ions did not yield any relevant scientific papers, articles, or data compilations. The search terms included specific requests for information on its transition metal complexes, theoretical binding studies, and structural analyses.

Consequently, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and providing detailed, scientifically accurate research findings for the specified outline. The foundational data necessary to discuss the following topics for this particular compound are absent from the available scientific record:

Coordination Chemistry of 4 Morpholinecarboximidic Acid Hydrazide and Its Metal Complexes

X-ray Crystallography of Metal-Ligand Architectures

Without primary research to draw upon, any attempt to create the article would result in speculation or the inclusion of information on related but distinct compounds, thereby violating the explicit instructions of the request. Therefore, the generation of a thorough, informative, and scientifically accurate article focused exclusively on the coordination chemistry of 4-Morpholinecarboximidic acid hydrazide is not feasible at this time.

Mechanistic Studies of Reactions Involving 4 Morpholinecarboximidic Acid Hydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group is known for its nucleophilic character, primarily due to the lone pair of electrons on the terminal nitrogen atom. In principle, 4-morpholinecarboximidic acid hydrazide can participate in nucleophilic reactions. However, without specific experimental or computational studies, any discussion of its nucleophilic reactivity remains generalized. The reactivity of a hydrazide can be influenced by the electronic effects of its substituents. In the case of this compound, the morpholine (B109124) and imidoyl groups would modulate the electron density on the hydrazide nitrogen, but the exact nature and magnitude of this effect have not been quantified.

General studies on other hydrazides have shown that they can act as potent nucleophiles in reactions such as acyl substitution and condensation with carbonyl compounds to form hydrazones. For instance, research on the nucleophilicity of various hydrazines and hydrazides has provided a scale for their reactivity, but data for this compound is not included in these studies.

Reaction Kinetics and Thermodynamics

A thorough understanding of a compound's reactivity profile requires detailed kinetic and thermodynamic data. This includes reaction rates, activation energies, and changes in enthalpy and entropy for its characteristic reactions. Such data is fundamental to predicting reaction outcomes and optimizing conditions.

Kinetic studies on other hydrazides, such as the reaction of m-nitrobenzhydrazide with acetic acid, have revealed complex reaction mechanisms with multiple steps. These studies often employ techniques like UV-vis spectroscopy and HPLC to monitor the reaction progress and determine rate constants. However, no analogous studies have been published for this compound. Consequently, no data tables of rate constants or thermodynamic parameters for its reactions are available.

Catalytic Mechanisms Involving Hydrazide-Based Organocatalysts

Hydrazides have emerged as a versatile class of organocatalysts, particularly in asymmetric synthesis. They can activate substrates through the formation of reactive intermediates, such as iminium ions. Mechanistic studies of hydrazide-catalyzed reactions, like the Diels-Alder reaction, have provided insights into the catalytic cycle, often involving rapid formation of an iminium species followed by the rate-determining step of the reaction itself.

While the structural features of this compound suggest it could potentially function as an organocatalyst, there is no published research exploring this possibility. Therefore, no catalytic mechanisms involving this specific compound can be described.

Investigation of Reaction Intermediates and Transition States

The direct observation or computational modeling of reaction intermediates and transition states is a cornerstone of mechanistic chemistry. These transient species provide a snapshot of the reaction pathway at the molecular level. Techniques such as spectroscopy (e.g., NMR) and computational chemistry are invaluable tools for elucidating these short-lived structures.

For many reactions involving hydrazides, intermediates like hydrazones and various charged species have been proposed and, in some cases, identified. Transition state structures are more elusive and are often investigated through computational methods. For this compound, however, there is a complete lack of studies focused on identifying or modeling the intermediates and transition states involved in its potential reactions.

Applications in Catalysis and Materials Science Research

Organocatalytic Applications of Morpholine-Hydrazide Derivatives

Morpholine (B109124) derivatives have been explored as organocatalysts, particularly in reactions proceeding via an enamine intermediate. frontiersin.org While the pyrrolidine (B122466) nucleus is often more efficient, morpholine-based catalysts have been successfully designed for specific applications. nih.govnih.gov The reactivity of morpholine enamines can be lower due to the presence of the ring oxygen and the pyramidal shape of the nitrogen atom, which can decrease the enamine's nucleophilicity. frontiersin.orgnih.govnih.gov Despite these challenges, researchers have synthesized novel catalysts, such as ß-morpholine amino acids, that demonstrate high efficiency. frontiersin.orgnih.gov These catalysts have proven effective in promoting condensation reactions between aldehydes and electrophiles. frontiersin.org

A significant area of investigation for morpholine derivatives is in asymmetric catalysis, which aims to produce specific chiral molecules. rsc.orgorganic-chemistry.org Novel organocatalysts belonging to the class of ß-morpholine amino acids have been developed and tested in asymmetric 1,4-addition reactions. frontiersin.orgnih.gov Computational and experimental studies have confirmed that specific catalyst structures can effectively control the diastereo- and enantioselectivity of these reactions. frontiersin.org By carefully designing the catalyst's configuration and substitution pattern, researchers have been able to achieve excellent yields and high enantioselectivity in the synthesis of chiral products. nih.gov

The 1,4-addition (or Michael addition) of aldehydes to nitroolefins is a key reaction type where morpholine-based organocatalysts have been successfully applied. frontiersin.orgnih.gov For instance, the reaction between butyraldehyde (B50154) and trans-β-nitrostyrene has been used as a model to test the efficacy of various ß-morpholine amino acid catalysts. frontiersin.org These catalysts have been shown to afford the desired condensation products with excellent yields, high diastereoselection, and good to exquisite enantioselectivity, even at low catalyst loadings. nih.gov

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition of Butyraldehyde to trans-β-nitrostyrene

| Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 mol% | Toluene | 0 | 95 | >95:5 | 94 |

| 1 mol% | CH2Cl2 | 0 | 93 | 94:6 | 92 |

| 1 mol% | THF | 0 | 90 | 90:10 | 88 |

| 1 mol% | Hexane | 0 | 96 | >95:5 | 95 |

Data synthesized from findings on ß-morpholine amino acid catalysts. frontiersin.orgnih.gov

Role as Precursors for Polymer and Material Synthesis

Morpholine and its derivatives are valuable precursors in the synthesis of polymers and advanced materials. e3s-conferences.org Their versatility allows them to be used as building blocks for a range of applications, from rubber production to specialized resins. e3s-conferences.orgnih.gov 2,5-Furandicarboxylic acid, for example, is a well-known precursor for furan-based polymers. nih.gov Similarly, the functional groups within morpholine-hydrazide structures can be exploited to create new polymeric materials.

Hydrazide compounds are utilized as latent curing agents for epoxy resins, which are used in paints and high-performance adhesives. otsukac.co.jp They offer high one-component storage stability, meaning the resin and curing agent can be pre-mixed and remain stable until heat is applied. otsukac.co.jp The post-curing properties of the final material can be controlled by selecting different hydrazide compounds. otsukac.co.jp Morpholine-derived sulfur compounds are also used in the rubber industry to accelerate the vulcanization process, enhancing the cure rate. nih.gov Additionally, hydrazides serve as crosslinking agents for acrylic emulsions, increasing the strength of coatings and enabling them to cure at room temperature. otsukac.co.jp

Table 2: Examples of Dihydrazide Compounds Used in Resin Curing

| Product Name | Molecular Weight | Melting Point (°C) | Primary Application |

| Adipic dihydrazide | 174.2 | 177 - 183 | Epoxy curing, acrylic crosslinking |

| Sebacic dihydrazide | 230.3 | 186 - 188 | Epoxy curing agent |

| Dodecanediohydrazide | 258.4 | 188 - 192 | Epoxy curing agent |

| Isophthalic dihydrazide | 194.2 | 215 - 225 | Epoxy curing agent |

Data sourced from Otsuka Chemical Co., Ltd. otsukac.co.jp

Hydrazide chemistry is instrumental in the development of biomimetic hydrogels for tissue engineering. nih.goviu.edu Hydrogels can be formed by reacting polymers containing hydrazide groups with those containing aldehyde or ketone groups. nih.gov This reaction forms stable hydrazone linkages under physiological conditions, a process known as hydrazone ligation. nih.gov This method is frequently used to crosslink natural polysaccharides like hyaluronic acid (HA) to create hydrogels that mimic the native cellular environment. nih.govnih.gov The resulting materials are often injectable and can be customized to support cell growth and tissue regeneration. nih.govmdpi.com

Corrosion Inhibition Studies

Both morpholine and hydrazide derivatives have been extensively studied as corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in industrial processes like acid pickling. e3s-conferences.orgsemanticscholar.orgscielo.org.za These organic compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. semanticscholar.orgmdpi.com The inhibition efficiency is influenced by the inhibitor's concentration, the temperature, and the specific acid medium. semanticscholar.orgmdpi.com Studies have shown that the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the molecular structure enhances their adsorption and protective capabilities. researchgate.net The adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions, often following established models like the Langmuir adsorption isotherm. semanticscholar.orgmdpi.com

Table 3: Research Findings on Hydrazide Derivatives as Corrosion Inhibitors for Mild Steel

| Inhibitor Compound | Medium | Concentration | Max. Inhibition Efficiency (%) | Adsorption Mechanism |

| Azelaic acid dihydrazide | 1 M HCl | 5 x 10⁻³ M | 93% at 30°C | Physisorption (Langmuir) |

| N-phenyl oxalic dihydrazide | 1 M HCl | 5 x 10⁻⁴ M | 79% at 25°C | Physisorption (Langmuir) |

| 2-(2-hydrazinyl...)-acetohydrazide | 1 M HCl | 5 x 10⁻² M | 90% | Physisorption (Langmuir) |

| NCMC (morpholine carboxamide) | Not specified | 50 µM | 74.9% at 30°C | Physisorption |

| NCTC (thiomorpholine carboxamide) | Not specified | 50 µM | 90.1% at 30°C | Physisorption |

Data compiled from multiple corrosion studies. semanticscholar.orgresearchgate.net

Investigations of Biological Activities: Research Perspectives and Structure Activity Relationship Studies

Antimicrobial Research Investigations (In vitro, non-human in vivo models)

The core structure of 4-Morpholinecarboximidic acid hydrazide, combining a morpholine (B109124) ring and a hydrazide skeleton, has been identified as a promising scaffold for antimicrobial drug development. The morpholine moiety is known to possess antibacterial, antimycobacterial, and antifungal properties, while the hydrazide component is associated with antibacterial and antitubercular activities. researchgate.net The synthesis of various derivatives has been undertaken to enhance intracellular concentration and potentially mitigate the development of drug resistance. researchgate.net

Antibacterial Activity Studies

Research into the antibacterial effects of this compound derivatives has shown a range of activities against both Gram-positive and Gram-negative bacteria. The versatility of the hydrazide-hydrazone structure allows for the synthesis of a wide array of derivatives with varying potencies. mdpi.comnih.gov

One study focused on the synthesis of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, indicating that the combination of the morpholine ring and the hydrazide skeleton is a strategic approach to developing new antibacterial agents. researchgate.net Another study on N-aminomorpholine hydrazones revealed that 2-((morpholinoimino)methyl)benzoic acid demonstrated significant antibacterial activity against the Gram-negative bacterium Escherichia coli ATCC 25922, with a minimum suppressive concentration (MSC) of 6.3 mcg/mL. This compound also showed moderate activity against the Gram-positive strain Staphylococcus aureus ATCC 6538. nih.gov

The antibacterial efficacy of hydrazide-hydrazones is often influenced by the nature of the substituents on the aromatic rings. For instance, compounds with electron-withdrawing groups such as nitro and chloro have been reported to be among the most active. researchgate.net In some series of hydrazide-hydrazones, derivatives have exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.002–0.98 µg/mL. mdpi.com It has also been observed that compounds bearing electron-donating groups can show enhanced activity compared to those with electron-withdrawing groups in certain series. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Model | Key Findings | Citation(s) |

|---|---|---|---|---|

| 2-((morpholinoimino)methyl)benzoic acid | Escherichia coli ATCC 25922 (Gram-negative) Staphylococcus aureus ATCC 6538 (Gram-positive) | In vitro | Pronounced activity against E. coli with an MSC of 6.3 mcg/mL. Moderate activity against S. aureus. | nih.gov |

| 4-(morpholin-4-yl) benzohydrazide derivatives | Not specified | In vitro | Synthesized to leverage the combined antibacterial properties of the morpholine and hydrazide moieties. | researchgate.net |

| General Hydrazide-Hydrazone Derivatives | Various Gram-positive and Gram-negative bacteria | In vitro | Activity is influenced by substituents; electron-withdrawing groups (e.g., nitro, chloro) often enhance potency. MICs can be as low as 0.002–0.98 µg/mL against Gram-positive bacteria. | mdpi.comresearchgate.net |

Antifungal Activity Studies

The morpholine ring is a key pharmacophore in some clinically used antifungal drugs, and its incorporation into hydrazone structures has been a strategy in the search for new antifungal agents. rhhz.net Studies have shown that hydrazide-hydrazone derivatives can exhibit a broad spectrum of antifungal activity. mdpi.com

Derivatives of 4-hydroxybenzoic acid hydrazide-hydrazones have demonstrated significant fungicidal activity against various phytopathogenic fungi. nih.gov Specifically, certain derivatives were highly effective against Sclerotinia sclerotiorum, with IC50 values ranging from 0.5 to 1.8 µg/mL. nih.gov Another study identified (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) as a potent antifungal agent with a broad spectrum of activity and a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 μg/ml against pathogenic fungi. nih.govfrontiersin.orgfrontiersin.org This compound was also found to inhibit the biofilm formation of Candida albicans. nih.govfrontiersin.orgfrontiersin.org

| Compound/Derivative | Fungal Strain(s) | Model | Key Findings | Citation(s) |

|---|---|---|---|---|

| 4-hydroxybenzoic acid hydrazide-hydrazone derivatives | Sclerotinia sclerotiorum and other phytopathogenic fungi | In vitro | High antifungal activity, with IC50 values between 0.5 and 1.8 µg/mL against S. sclerotiorum. | nih.gov |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Pathogenic fungi, including Candida albicans | In vitro and in vivo (Galleria mellonella) | Broad-spectrum antifungal activity with MICs of 0.0625-4 μg/ml. Inhibited biofilm formation and showed efficacy in an in vivo model. | nih.govfrontiersin.orgfrontiersin.org |

Antimycobacterial Research

The hydrazide functional group is a well-known component of several antitubercular drugs, most notably isoniazid. This has spurred interest in synthesizing and evaluating various hydrazide derivatives, including those with a morpholine moiety, for their antimycobacterial potential. researchgate.net

Research has shown that pyrazinoic acid hydrazide derivatives are active against Mycobacterium tuberculosis. researchgate.net In one study, new pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. Two compounds from this series demonstrated significant inhibition (94% and 100%) of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov Furthermore, a hydrazine-hydrazone adamantine compound was identified as having antimycobacterial activity and is a probable inhibitor of MmpL3, a key transporter in mycobacteria. mdpi.com Analogs of pyrazinamide, a first-line antituberculosis drug, have also been synthesized and shown to be bacteriostatic and bactericidal against M. tuberculosis, M. avium, and M. intracellulare in vitro. nih.gov

| Compound/Derivative | Mycobacterial Strain(s) | Model | Key Findings | Citation(s) |

|---|---|---|---|---|

| Pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives | Mycobacterium tuberculosis H37Rv | In vitro | Two derivatives showed 94% and 100% inhibition at 6.25 µg/mL. | nih.gov |

| Hydrazine-hydrazone adamantine compound | Mycobacterium bovis BCG, M. smegmatis, and clinical strains of M. tuberculosis | In vitro and in vivo (Galleria mellonella) | Strong activity against a panel of clinical M. tuberculosis strains and protected Galleria mellonella larvae from infection. | mdpi.com |

| Pyrazinamide analogs (e.g., pyrazine (B50134) thiocarboxamide) | Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium intracellulare | In vitro | Bacteriostatic and bactericidal activity against all three species. | nih.gov |

Antiprotozoal Research

The investigation of hydrazone derivatives has extended to their potential activity against various protozoa. mdpi.comnih.gov While specific studies on this compound are limited in this area, the broader class of hydrazones has shown promise. For example, certain quinoline-hydrazone hybrids have been evaluated for their leishmanicidal and trypanocidal activity. researchgate.net Some hybrid compounds containing hydrazone and benzofuroxan (B160326) pharmacophores have demonstrated selective trypanocidal activity with an IC50 of 6.80 mg/mL (19.8 mM). researchgate.net

Anticancer Research (Cell-line based and non-human in vivo models)

The cytotoxic potential of morpholine-containing hydrazones against various cancer cell lines has been a significant area of research. These studies aim to identify compounds with high efficacy against cancer cells while exhibiting lower toxicity towards normal cells.

In one study, a series of morpholine hydrazones were synthesized and evaluated for their in vitro anticancer activity against human hepatocellular liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cell lines. rhhz.net Several analogs showed substantial cytotoxic effects. For instance, one compound demonstrated an IC50 value of 6.31 ± 1.03 μmol/L against HepG2 cells, which was comparable to the standard drug Doxorubicin (IC50 = 6.00 ± 0.80 μmol/L). rhhz.net Other compounds in the same series showed potent cytotoxicity against MCF-7 cells, with IC50 values as low as 1.26 ± 0.34 μmol/L, which was more potent than the standard Tamoxifen (IC50 = 11.00 ± 0.40 μmol/L). rhhz.net

Another study on hydrazide derivatives incorporating a quinoline (B57606) moiety found that these compounds had a greater cytotoxic effect on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov More recently, newly synthesized hydrazide derivatives were screened for their anticancer activity against the HCT-116 colon carcinoma cell line, with some compounds exhibiting IC50 values comparable to the chemotherapeutic agent Cisplatin. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Model | Key Findings | Citation(s) |

|---|---|---|---|---|

| Morpholine hydrazone scaffold analogs | HepG2 (human hepatocellular liver carcinoma) MCF-7 (human breast adenocarcinoma) | In vitro (MTT assay) | One analog had an IC50 of 6.31 ± 1.03 μmol/L against HepG2. Another had an IC50 of 1.26 ± 0.34 μmol/L against MCF-7. | rhhz.net |

| Quinoline-hydrazide derivatives | SH-SY5Y and Kelly (neuroblastoma) MCF-7 and MDA-MB-231 (breast adenocarcinoma) | In vitro | Greater cytotoxic effect on neuroblastoma cells compared to breast cancer cells. | nih.gov |

| Novel hydrazide derivatives | HCT-116 (colon carcinoma) | In vitro (MTT assay) | Some compounds showed IC50 values comparable to Cisplatin (IC50 = 2.43 ± 1.1 μM). | mdpi.com |

Anti-inflammatory Research

Hydrazone derivatives have been investigated for their anti-inflammatory properties, with some studies suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The structural features of these compounds, such as specific substituents on the phenyl ring, play a crucial role in their anti-inflammatory activity. nih.gov

Several biphenyl-4-carboxylic acid hydrazide-hydrazones have been synthesized and evaluated for their anti-inflammatory activity, with all tested compounds exhibiting some level of activity. researchgate.net In another study, nicotinic acid hydrazide derivatives substituted with a nitro group at the meta and ortho positions were found to be potent anti-inflammatory agents, with percentage inhibition of edema comparable to diclofenac (B195802) sodium in a carrageenan-induced rat paw edema model. nih.gov More recent research on new hydrazone derivatives of pyrazole-4-carboxaldehydes has shown that some of these compounds markedly inhibit the expression of TNF-α, a key mediator of inflammation, and exhibit significant in vivo anti-inflammatory effects in a xylene-induced ear edema model. eurekaselect.com

| Compound/Derivative | Model | Key Findings | Citation(s) |

|---|---|---|---|

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | In vivo | All tested compounds showed anti-inflammatory activity. | researchgate.net |

| Nicotinic acid hydrazide derivatives (with nitro substitution) | Carrageenan-induced rat paw edema | Activity comparable to diclofenac sodium, with up to 37.29% inhibition of edema. | nih.gov |

| Hydrazone derivatives of pyrazole-4-carboxaldehydes | In vitro (LPS-induced TNF-α) and in vivo (xylene-induced ear edema) | Marked inhibition of TNF-α expression. One compound inhibited edema by 49.59% at 20 mg/kg, comparable to dexamethasone. | eurekaselect.com |

Anticonvulsant Research

While direct experimental studies on the anticonvulsant activity of this compound are not extensively documented in publicly available literature, research on structurally related morpholine derivatives and hydrazide-hydrazones provides a strong rationale for its investigation as a potential anticonvulsant. The morpholine moiety is a key structural feature in several CNS-active compounds, contributing to improved pharmacokinetic profiles and brain permeability. nih.gov

Synthetic morpholine itself has demonstrated selective, dose-dependent antiseizure activity in preclinical models, particularly against pentylenetetrazole (PTZ)-induced seizures, a model for absence seizures. internationalscholarsjournals.cominternationalscholarsjournals.com This activity was found to be more potent than that of the established antiepileptic drug, valproic acid. internationalscholarsjournals.cominternationalscholarsjournals.com However, it showed no significant activity against maximal electroshock (MES)-induced seizures, suggesting a specific, rather than broad-spectrum, anticonvulsant profile. internationalscholarsjournals.cominternationalscholarsjournals.com

Furthermore, the hydrazide-hydrazone functional group (–CO–NHN=CH–) is recognized as an important pharmacophore in the development of anticonvulsant drugs. researchgate.net Numerous studies have reported the synthesis and successful anticonvulsant screening of various hydrazide derivatives in animal models. researchgate.netnih.gov For instance, a series of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and showed significant protection in MES, subcutaneous metrazol (scMET), and 6 Hz seizure models. nih.gov

The combination of the morpholine ring and the hydrazide moiety in this compound suggests a promising scaffold for anticonvulsant activity. The anticipated activity would likely be influenced by the nature of substitutions on the core structure, as is common with other classes of anticonvulsants. mdpi.com

Table 1: Anticonvulsant Screening Data of Selected Morpholine and Hydrazide Derivatives in Animal Models

| Compound/Derivative Class | Seizure Model | Animal | Route of Administration | Results | Reference |

| Synthetic Morpholine | Pentylenetetrazole (PTZ) | Mice | Intraperitoneal (IP) | Dose-dependent antiseizure activity, superior to valproic acid. | internationalscholarsjournals.cominternationalscholarsjournals.com |

| Synthetic Morpholine | Maximal Electroshock (MES) | Mice | Intraperitoneal (IP) | No statistically significant antiseizure activity. | internationalscholarsjournals.cominternationalscholarsjournals.com |

| N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides | MES, scMET, 6 Hz | Mice | Not Specified | Significant protection, with some compounds showing 100% protection in the 6 Hz test. | nih.gov |

| Sulfonamide derivatives of thiazolidin-4-ones (from hydrazides) | MES, scPTZ | Rats | Not Specified | Majority of compounds exhibited significant activity. | nih.gov |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | MES, PTZ | Mice | Intraperitoneal (i.p.) | Favorable protection in both models with high safety levels. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

The structure-activity relationship (SAR) of morpholine-containing compounds has been a subject of interest in medicinal chemistry. e3s-conferences.org The morpholine ring can act as an interacting element, a scaffold to orient other functional groups, or a modulator of pharmacokinetic and pharmacodynamic properties. nih.gov For anticonvulsant activity, the presence of the morpholine ring is often associated with increased potency and improved CNS penetration. nih.gov

In the broader context of hydrazone derivatives, SAR studies have revealed several key features for anticonvulsant activity. The nature and position of substituents on the aromatic rings play a crucial role. For example, in a series of quinazoline (B50416) derivatives, it was found that electron-withdrawing groups at the 4-position of a phenyl ring attached to the core structure resulted in higher anticonvulsant activity compared to electron-donating groups. mdpi.comnih.gov Specifically, a 4-bromo substitution showed higher activity than 4-chloro, which in turn was more active than a 4-fluoro substitution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for optimizing the design of new anticonvulsant agents. nih.govanalchemres.org These models mathematically correlate the chemical structure of compounds with their biological activity. For various classes of anticonvulsants, QSAR studies have identified key molecular descriptors that influence activity, such as lipophilicity (log P), electronic parameters, and steric properties. ufv.brresearchgate.net For instance, a QSAR model developed for a series of quinazolin-4(3H)-one derivatives indicated that the anticonvulsant activity was dependent on descriptors related to van der Waals volume and ionization potential. ufv.brresearchgate.net While a specific QSAR model for this compound is not available, such studies on related structures provide a framework for the rational design of more potent analogs.

Table 2: Key SAR Insights from Related Anticonvulsant Compounds

| Compound Class | Structural Feature | Impact on Anticonvulsant Activity | Reference |

| Quinazoline Derivatives | Substitution on Phenyl Ring | Electron-withdrawing groups at the para position increase activity. | mdpi.comnih.gov |

| Phenylmethylenehydantoins | Substituents on Phenyl Ring | Alkyl, halogeno, trifluoromethyl, and alkoxyl groups enhance activity; polar groups (e.g., -NO2, -CN, -OH) decrease or abolish activity. | researchgate.net |

| Pyrazoline Derivatives | Substitution on Phenyl Ring | Electron-withdrawing groups (F, Cl at para-position; NO2 at ortho-position) showed the most promise. | ijper.org |

Molecular Target Identification and Ligand-Binding Studies (Computational and Biochemical Approaches)

Identifying the molecular targets of potential anticonvulsant compounds is crucial for understanding their mechanism of action and for further drug development. Computational methods, such as molecular docking, are widely used to predict the binding of small molecules to the active sites of biological macromolecules. nih.govcuestionesdefisioterapia.comcuestionesdefisioterapia.com

For many anticonvulsants, key molecular targets include voltage-gated ion channels (e.g., sodium and calcium channels) and ligand-gated ion channels, particularly the GABA-A receptor. epilepsysociety.org.uk Molecular docking studies on various hydrazide and morpholine-containing derivatives have suggested potential interactions with these targets. For instance, docking studies of novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides indicated good binding properties with glutamate (B1630785) and GABA-A receptors. nih.gov Similarly, docking studies of certain quinazolinone derivatives synthesized from hydrazides suggested that binding to the GABA-A receptor could be their primary mechanism of action. nih.gov

The morpholine moiety itself can participate in significant molecular interactions. Docking studies of various morpholine derivatives have shown that the morpholine ring can interact with both polar and non-polar residues in the active sites of target proteins. nih.gov For example, the nitrogen atom can act as a hydrogen bond acceptor, while the cyclic structure can engage in hydrophobic interactions. sci-hub.se While specific ligand-binding assays for this compound have not been reported, fluorescence-based ligand binding assays are a common high-throughput screening method for assessing the affinity of novel compounds for CNS receptors. frontiersin.org

Table 3: Potential Molecular Targets for Morpholine and Hydrazide Derivatives Based on Computational Studies

| Compound Class | Potential Molecular Target | Key Interactions/Findings | Reference |

| N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides | Glutamate Receptor, GABA-A Receptor | Good binding properties observed in flexible docking studies. | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | GABA-A Receptor | Docking studies suggested GABA-A binding as a potential mechanism of action. | nih.gov |

| Pyrazoline Derivatives | Human Mitochondrial Branched-Chain Aminotransferase (hBCATm) | High docking scores, suggesting potential interaction. | ijper.org |

| Morpholine-containing compounds | Various CNS receptors | The morpholine ring can engage in both polar (via N and O atoms) and non-polar interactions. | nih.govacs.org |

Mechanisms of Action Research (Cellular and Molecular Levels)

The mechanisms of action of anticonvulsant drugs are diverse but generally involve the modulation of neuronal excitability. epilepsysociety.org.uk This can be achieved through several pathways, including the enhancement of GABAergic inhibition, reduction of glutamatergic excitation, and modulation of ion channel activity. epilepsysociety.org.uk

Based on studies of related compounds, the potential mechanisms of action for this compound can be hypothesized. The presence of the morpholine ring in synthetic morpholine has been linked to a possible dual effect of blocking T-type calcium channels and inhibiting the cyclooxygenase enzyme. internationalscholarsjournals.com Blockade of T-type calcium channels is a known mechanism of action for ethosuximide, a drug used to treat absence seizures. internationalscholarsjournals.com

The hydrazide-hydrazone moiety, on the other hand, is often associated with interactions with the GABAergic system. As mentioned, computational studies have pointed towards the GABA-A receptor as a likely target for many hydrazide derivatives. nih.govnih.gov Enhancement of GABA-A receptor function leads to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential.

At the cellular level, these molecular actions would translate to a reduction in the excessive and synchronized neuronal firing that characterizes a seizure. The specific anticonvulsant profile of this compound would depend on its relative affinity for these different molecular targets. For example, a primary action on T-type calcium channels might confer efficacy against absence seizures, while an effect on GABA-A receptors or voltage-gated sodium channels could provide a broader spectrum of activity. Further research, including electrophysiological studies on neuronal cultures and in vivo pharmacological profiling, would be necessary to elucidate the precise cellular and molecular mechanisms of this compound. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Methodologies

The synthesis of hydrazides and their derivatives is a cornerstone of medicinal and organic chemistry, with ongoing research focused on improving efficiency, yield, and sustainability. researchgate.net For morpholine-containing hydrazides, traditional synthetic routes often involve the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.netuobaghdad.edu.iq For instance, 2-(morpholin-4-yl)acetohydrazide can be prepared by refluxing ethyl morpholin-4-ylacetate with hydrazine hydrate in ethanol. mdpi.com This foundational method provides a reliable pathway to the hydrazide core, which can then be further modified.

Future research in this area will likely focus on the development of chemo- and regioselective methods for the synthesis of asymmetrically substituted 4-morpholinecarboximidic acid hydrazide derivatives. The exploration of flow chemistry for continuous production and the use of enzymatic catalysis are also anticipated to provide more sustainable and scalable synthetic routes.

Exploration of New Catalytic Paradigms

The inherent coordinating properties of the hydrazide and morpholine (B109124) moieties in this compound and its derivatives make them attractive candidates for the development of novel ligands and catalysts. Hydrazones, which can be readily formed from hydrazides, are known to form stable complexes with a variety of transition metals, and these complexes have shown catalytic activity in a range of organic transformations. researchgate.net

For instance, metal complexes of hydrazones have been investigated as catalysts in oxidation reactions. mdpi.com The morpholine ring itself can also play a role in catalysis, with morpholine-based organocatalysts being explored for reactions such as 1,4-addition reactions between aldehydes and nitroolefins. nih.gov The combination of the hydrazide and morpholine functionalities within a single molecule offers the potential for bidentate or tridentate coordination to a metal center, which can influence the catalytic activity and selectivity of the resulting complex. nih.gov

Future research is expected to delve into the synthesis of well-defined metal complexes of this compound and the systematic evaluation of their catalytic performance in various organic reactions, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The development of chiral morpholine-hydrazide ligands for enantioselective catalysis is a particularly promising avenue. Furthermore, the immobilization of these catalytic complexes on solid supports could lead to the development of recyclable and more sustainable catalytic systems.

Advanced Materials Development

The structural versatility of morpholine and hydrazide derivatives is being harnessed in the development of advanced materials with tailored properties. Morpholine-containing polymers are gaining attention for their potential applications in drug delivery and tissue engineering due to their biocompatibility and stimuli-responsive nature. nih.gov For example, new ionizable monomers based on morpholine have been synthesized and polymerized to create smart hydrogels that exhibit pH-dependent swelling behavior. nih.gov

The hydrazide group offers a reactive handle for the post-polymerization modification of polymers, allowing for the introduction of a wide range of functionalities. nih.gov Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through reaction with various aldehydes. nih.gov This approach could be extended to polymers incorporating the this compound moiety, enabling the creation of materials with specific recognition or binding properties.

The future of advanced materials based on this compound will likely involve its use as a monomer or cross-linking agent in the synthesis of novel polymers, resins, and hydrogels. e3s-conferences.org The ability of the hydrazide group to form dynamic covalent bonds can be exploited to create self-healing and recyclable materials. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with interesting catalytic, sensing, or gas storage properties.

| Monomer/Precursor | Polymer/Material Type | Potential Applications |

| N-ethyl morpholine methacrylate | Homopolymers, Hydrogels | Drug delivery, Tissue engineering |

| Acryloyl hydrazide | Functional polymers | Bioconjugation, Sensing |

| Morpholine-2,5-diones | Polydepsipeptides | Biodegradable materials, Medicinal applications |

Integration with Supramolecular Chemistry Research

The hydrogen bonding capabilities of the hydrazide group are a key feature that enables the integration of this compound into the field of supramolecular chemistry. Hydrogen bonds are fundamental to the construction of well-ordered supramolecular assemblies. ethernet.edu.et The acylhydrazine unit, with its multiple hydrogen bond donors and acceptors, can participate in the formation of robust and directional hydrogen-bonded networks. nih.gov

The formation of such networks can lead to the self-assembly of molecules into higher-order structures like gels, liquid crystals, and crystalline solids. The morpholine ring can also participate in weaker C-H···O interactions, which can further stabilize the resulting supramolecular architecture. ed.ac.uk The interplay of strong N-H···O and N-H···N hydrogen bonds from the hydrazide moiety and weaker interactions from the morpholine ring can lead to complex and functional supramolecular systems.

Future research will likely focus on the design and synthesis of this compound derivatives with specific self-assembly motifs to create functional supramolecular materials. This could include the development of supramolecular polymers, stimuli-responsive gels, and molecular sensors. The study of the co-crystallization of this compound with other molecules through hydrogen bonding is another promising area for creating new crystalline materials with tailored properties. nih.gov

| Supramolecular Interaction | Functional Groups Involved | Resulting Assembly/Material |

| Hydrogen Bonding | Hydrazide (N-H, C=O) | Gels, Liquid Crystals, Co-crystals |

| C-H···O Interactions | Morpholine (C-H, O) | Stabilized Crystal Packing |

| π-π Stacking | Aromatic derivatives | Ordered Solid-State Structures |

Interdisciplinary Research with Biological Systems (Methodological Focus)

The diverse biological activities reported for hydrazide and morpholine-containing compounds have spurred interdisciplinary research at the interface of chemistry and biology. mdpi.comrhhz.net Methodologically, this research involves the synthesis of libraries of this compound derivatives and their systematic screening for various biological activities, such as antimicrobial, antifungal, and anticancer properties. researchgate.net

A key methodological aspect of this research is the use of computational tools, such as molecular docking, to understand the potential interactions of these compounds with biological targets like enzymes and receptors. rhhz.netresearchgate.net These in silico studies can help to rationalize observed biological activities and guide the design of more potent and selective derivatives. For example, docking studies have been used to investigate the binding of morpholine hydrazone derivatives to the active sites of enzymes, revealing key interactions such as hydrogen bonding with specific amino acid residues. rhhz.net

The development of structure-activity relationships (SAR) is another critical methodological component. e3s-conferences.org By systematically modifying the structure of this compound and evaluating the impact on biological activity, researchers can identify the key structural features responsible for a particular effect. Future interdisciplinary research will likely involve the use of more advanced techniques, such as high-throughput screening, to evaluate large libraries of compounds. The development of fluorescently labeled derivatives of this compound could also provide powerful tools for studying cellular uptake and localization.

| Research Area | Key Methodologies |

| Antimicrobial Screening | Minimum Inhibitory Concentration (MIC) assays |

| Anticancer Evaluation | Cytotoxicity assays (e.g., MTT assay) |

| Target Identification | Molecular docking, Enzyme inhibition assays |

| Structure-Activity Relationship | Systematic structural modification and biological testing |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing hydrazide derivatives such as 4-morpholinecarboximidic acid hydrazide, and how can reaction conditions be optimized for yield and purity?

- Hydrazide derivatives are typically synthesized via condensation of carboxylic acid derivatives (e.g., acid chlorides or esters) with hydrazine. For example, ferulic acid hydrazide derivatives are prepared by reacting ferulic acid chloride (generated using thionyl chloride in chloroform) with substituted aldehydes under reflux conditions . Optimization involves controlling stoichiometry, reaction time (e.g., 8 hours for acid chloride formation), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing hydrazide derivatives, and how do they confirm structural integrity?

- Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify hydrazide bond formation and substituent positions .

- FT-IR for detecting N–H stretches (3100–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass spectrometry (LC-MS/ESI-MS) to confirm molecular ion peaks and fragmentation patterns .

- HPLC and TLC for purity assessment .

Q. How are hydrazide derivatives screened for biological activity, particularly enzyme inhibition, and what assays are used to determine IC₅₀ values?

- MAO-B inhibition : Recombinant MAO-B is incubated with substrates (e.g., benzylamine), and activity is measured spectrophotometrically via H₂O₂ production using horseradish peroxidase-coupled assays. IC₅₀ values are calculated from dose-response curves .

- Myeloperoxidase (MPO) inhibition : MPO peroxidation activity is monitored using Amplex Red, with IC₅₀ determined via fluorometric assays (e.g., 4-ABAH has an IC₅₀ = 0.3 µM) .

Advanced Research Questions

Q. What molecular mechanisms underlie the enzyme inhibitory activity of hydrazide derivatives, and how does structural modification influence selectivity (e.g., MAO-B vs. MAO-A)?

- Hydrazides act as competitive inhibitors by binding to the enzyme active site. For MAO-B, hydrophobic substituents (e.g., 4-chloro or 4-methyl groups) enhance selectivity by fitting into the enzyme's hydrophobic cavity, while polar groups reduce binding . Kinetic studies (e.g., Lineweaver-Burk plots) and isoform-specific assays are critical for evaluating selectivity .

Q. How can computational methods like DFT and molecular docking be applied to design hydrazide derivatives with enhanced binding affinity to target enzymes?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking (e.g., AutoDock Vina) models ligand-enzyme interactions, identifying key residues (e.g., Tyr 435 in MAO-B) for hydrogen bonding or π-π stacking . These methods guide substituent modifications to optimize binding .

Q. What role do hydrazide-functionalized materials play in glycoproteomics research, and how do they improve glycopeptide enrichment efficiency?

- Hydrazide-functionalized magnetic nanocomposites (e.g., Fe₃O₄@PMAH) selectively capture N-glycopeptides via Schiff base formation with glycan cis-diols. This method achieves >69% specificity and 5× higher signal-to-noise ratios than commercial resins, enabling large-scale serum glycoproteome profiling .

Q. What factors influence the stability of hydrazide-containing hydrogels in biological environments, and how are degradation profiles analyzed?

- Cross-linker hydrophobicity and polymer density determine hydrogel stability. Degradation is assessed via:

- Enzymatic assays : Hyaluronidase (HAse) activity at the gel-solution interface .

- pH stability : Hydrazide bonds are stable at pH <7 but hydrolyze gradually in alkaline conditions. Weight loss and rheological measurements track degradation .

Q. How do structural variations in hydrazide-hydrazone derivatives affect their pharmacological properties, and what strategies are used to establish structure-activity relationships?

- Substituents on the hydrazone moiety (e.g., electron-withdrawing groups like nitro or halogens) modulate solubility, bioavailability, and target affinity. Systematic SAR studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.